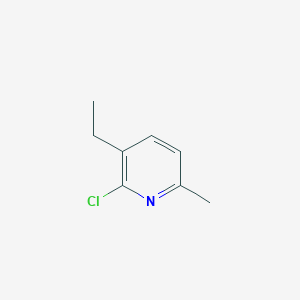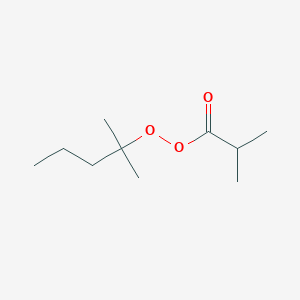
2-Methylpentan-2-yl 2-methylpropaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentan-2-yl 2-methylpropaneperoxoate is an organic peroxide compound with the molecular formula C11H22O3. It is known for its application in polymerization processes and as an initiator in various chemical reactions. The compound is characterized by its peroxide functional group, which makes it highly reactive and useful in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpentan-2-yl 2-methylpropaneperoxoate typically involves the reaction of 2-methylpentan-2-ol with 2-methylpropaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include:
- Temperature: Typically maintained at low temperatures to prevent decomposition.
- Solvent: Commonly used solvents include dichloromethane or toluene.
- Catalyst: Acid catalysts such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances safety by minimizing human intervention in handling reactive peroxide compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpentan-2-yl 2-methylpropaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Although less common, the compound can be reduced under specific conditions to yield alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Halogenating agents like thionyl chloride may be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols.
Scientific Research Applications
2-Methylpentan-2-yl 2-methylpropaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.
Mechanism of Action
The mechanism of action of 2-Methylpentan-2-yl 2-methylpropaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Methylpentan-2-ol: A precursor in the synthesis of 2-Methylpentan-2-yl 2-methylpropaneperoxoate.
2-Methylpropaneperoxoic acid: Another peroxide compound with similar reactivity.
tert-Butyl hydroperoxide: A commonly used organic peroxide with similar applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to initiate polymerization reactions at lower temperatures and its compatibility with various substrates make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
136662-26-5 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methylpentan-2-yl 2-methylpropaneperoxoate |
InChI |
InChI=1S/C10H20O3/c1-6-7-10(4,5)13-12-9(11)8(2)3/h8H,6-7H2,1-5H3 |
InChI Key |
QZAQRYGCOFSLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OOC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


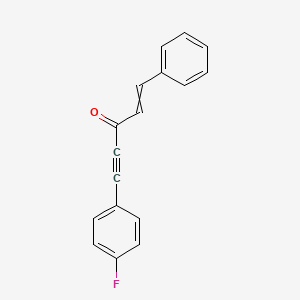
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
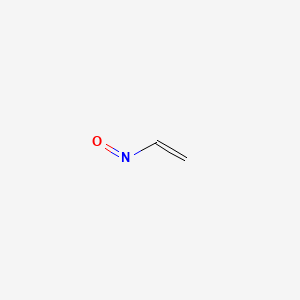
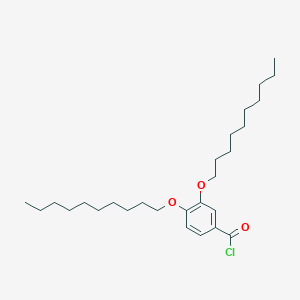
![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
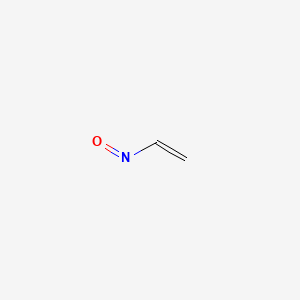
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)

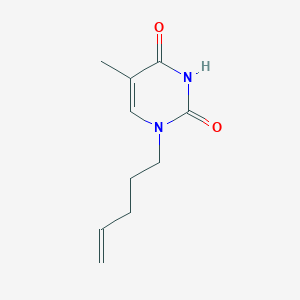
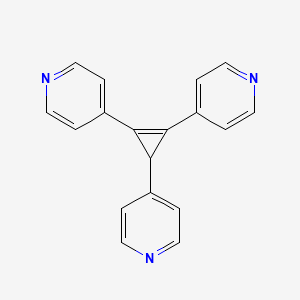
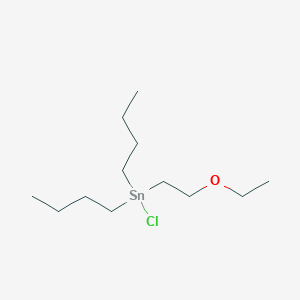
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
